

Technical Comparison Guide: Mass Spectrometry Profiling of 2-(Benzoyloxy)benzoic Acid

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Compound of Interest

Compound Name: 2-(benzoyloxy)benzoic acid

CAS No.: 4578-66-9

Cat. No.: B458986

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Executive Summary

2-(Benzoyloxy)benzoic acid (CAS: 552-94-3) is a critical impurity in aspirin manufacturing and a key intermediate in the biosynthesis of salicinoids. Structurally, it represents the esterification of salicylic acid's phenolic hydroxyl group with benzoic acid.

In drug development and quality control, this compound acts as a significant interference due to its structural homology with Aspirin (the acetyl analog) and Salsalate (the salicyl analog). This guide delineates the specific electrospray ionization (ESI) fragmentation patterns that distinguish **2-(benzoyloxy)benzoic acid** from these "alternative" salicylates, providing a self-validating protocol for its identification.

Chemical Identity & Structural Context

Before analyzing the fragmentation, it is essential to establish the structural differences driving the mass spectral behavior.

| Compound | Common Name | Structure Description | Formula | MW (Da) | Monoisotopic Mass |
|----------------|-----------------------------|-----------------------------------|--|---------|-------------------|
| Target Product | 2-(Benzoyloxy) benzoic acid | Benzoic ester of Salicylic acid | C ₁₄ H ₁₀ O ₄ | 242.23 | 242.0579 |
| Alternative A | Aspirin | Acetic ester of Salicylic acid | C ₉ H ₈ O ₄ | 180.16 | 180.0423 |
| Alternative B | Salsalate | Salicylic ester of Salicylic acid | C ₁₄ H ₁₀ O ₅ | 258.23 | 258.0528 |

Experimental Protocol: ESI-MS/MS Conditions

To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These conditions favor the formation of diagnostic product ions via collision-induced dissociation (CID).

- Ionization Source: Electrospray Ionization (ESI)[1]
- Polarity: Negative Mode (ESI-) is preferred for sensitivity; Positive Mode (ESI+) provides complementary structural confirmation.
- Capillary Voltage: 2.5 – 3.0 kV (Negative); 3.5 kV (Positive).
- Cone Voltage: 20–30 V (Optimized to prevent in-source fragmentation).
- Collision Energy (CE): Ramp 10–40 eV.
- Solvent System: Acetonitrile/Water (50:50) + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

Fragmentation Analysis & Mechanism

A. Negative Ion Mode (ESI-)

The negative mode provides the most distinct fingerprint for **2-(benzoyloxy)benzoic acid** due to the stability of the carboxylate anion.

- Precursor Ion: $[M-H]^-$ at m/z 241.
- Primary Fragment (Base Peak): m/z 121 (Benzoate ion).
- Secondary Fragment: m/z 137 (Salicylate ion).

Mechanism: Unlike aliphatic esters, the fragmentation of **2-(benzoyloxy)benzoic acid** is driven by an ortho-effect. The proximity of the carboxylate group to the ester linkage facilitates a nucleophilic attack or rearrangement.

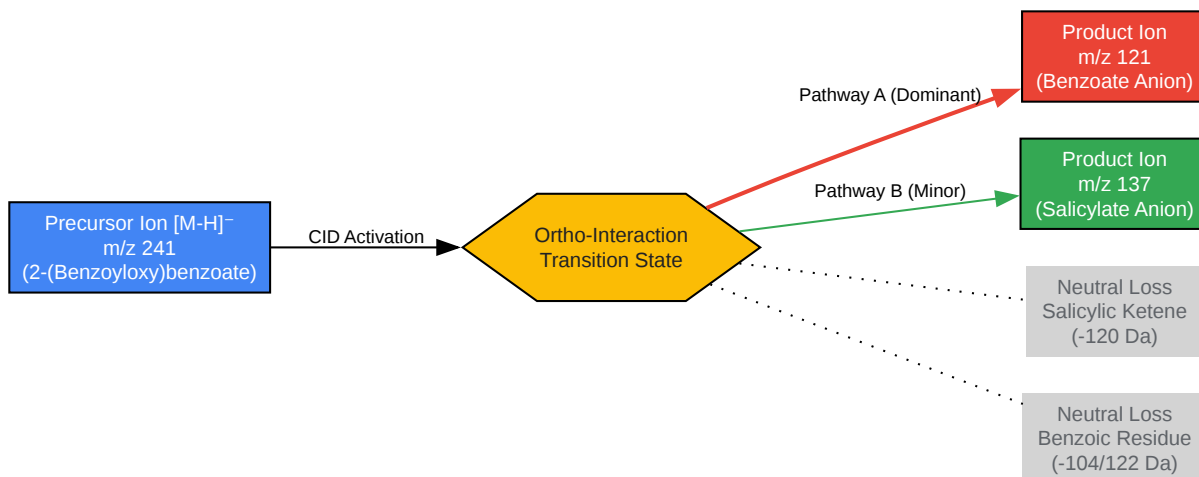
- Pathway A (Dominant): The molecular ion loses a neutral salicylic ketene/lactone moiety (120 Da). This specific neutral loss is characteristic of ortho-substituted benzoates, leaving the stable benzoate anion (m/z 121).
- Pathway B (Competitive): Hydrolytic cleavage of the ester bond yields the salicylate anion (m/z 137) and neutral benzoic acid (122 Da).

B. Positive Ion Mode (ESI+)

- Precursor Ion: $[M+H]^+$ at m/z 243.
- Diagnostic Fragment: m/z 105 (Benzoyl cation, Ph-CO^+).
- Mechanism: Protonation occurs at the ester carbonyl. Inductive cleavage releases the stable acylium ion (benzoyl cation) at m/z 105, a hallmark of benzoyl esters.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways in Negative ESI mode, highlighting the "Ortho-Effect" that distinguishes this compound.



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Caption: Competitive fragmentation pathways of **2-(benzoyloxy)benzoic acid** in ESI(-) mode. Pathway A (Red) is diagnostic.

Comparative Performance: Product vs. Alternatives

The table below summarizes the key mass spectral features that allow for the "self-validating" differentiation of **2-(benzoyloxy)benzoic acid** from its closest analogs.

| Feature | 2-(Benzoyloxy)benzoic Acid | Aspirin (Alternative A) | Salsalate (Alternative B) |
|-----------------------|--|--|---------------------------------------|
| Precursor (ESI-) | m/z 241 | m/z 179 | m/z 257 |
| Primary Fragment | m/z 121 (Benzoate) | m/z 137 (Salicylate) | m/z 137 (Salicylate) |
| Specific Neutral Loss | 120 Da (Salicylic Ketene) | 42 Da (Ketene) | 120 Da (Salicylic Ketene) |
| Diagnostic Marker | Presence of Benzoate (121) distinguishes it from Salsalate.[2][3][4] | Loss of 42 Da is unique to the acetyl group. | High mass (257) + absence of m/z 121. |
| Positive Mode Marker | m/z 105 (Benzoyl cation) | m/z 43 (Acetyl cation - often low mass cutoff) | m/z 121 (Salicyloyl cation) |

Causality & Logic:

- Vs. Aspirin: The mass shift of +62 Da (Phenyl vs Methyl) is the primary filter. However, in complex matrices, source fragmentation of **2-(benzoyloxy)benzoic acid** can yield m/z 137, mimicking Aspirin. Crucial Check: Look for the m/z 121 peak. Aspirin cannot generate a benzoate ion (m/z 121); only **2-(benzoyloxy)benzoic acid** can.
- Vs. Salsalate: Both compounds lose the 120 Da neutral fragment.[4] The distinction lies in the remaining ion. Salsalate leaves a Salicylate ion (m/z 137), whereas **2-(benzoyloxy)benzoic acid** leaves a Benzoate ion (m/z 121).

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